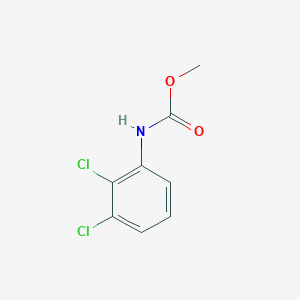

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

Description

Properties

CAS No. |

101394-13-2 |

|---|---|

Molecular Formula |

C8H7Cl2NO2 |

Molecular Weight |

220.05 g/mol |

IUPAC Name |

methyl N-(2,3-dichlorophenyl)carbamate |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-6-4-2-3-5(9)7(6)10/h2-4H,1H3,(H,11,12) |

InChI Key |

VGWCYRNUEOCZDU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2,3-dichlorophenyl)-, methyl ester typically involves the reaction of 2,3-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

2,3-dichloroaniline+methyl chloroformate→Carbamic acid, (2,3-dichlorophenyl)-, methyl ester

The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired purity levels.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, occurring under both acidic and basic conditions:

Acid-Catalyzed Hydrolysis

-

Conditions : Aqueous acidic environments (e.g., H<sub>2</sub>SO<sub>4</sub>, HCl) at elevated temperatures.

-

Products :

-

2,3-Dichloroaniline (primary amine)

-

Methyl carbamate (unstable intermediate, further decomposes to CO<sub>2</sub> and methanol)

-

-

Mechanism :

Base-Promoted Hydrolysis (Saponification)

-

Conditions : Strong bases (e.g., NaOH, KOH) in aqueous or alcoholic media.

-

Products :

-

2,3-Dichloroaniline

-

Sodium/potassium carbonate (from CO<sub>2</sub> trapping)

-

-

Mechanism :

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Primary Products | Byproducts |

|---|---|---|---|---|

| Acidic | H<sub>2</sub>SO<sub>4</sub> | 80–100°C | 2,3-Dichloroaniline | CO<sub>2</sub>, MeOH |

| Basic | NaOH | Reflux | 2,3-Dichloroaniline, Na<sub>2</sub>CO<sub>3</sub> | H<sub>2</sub>O |

Thermal Decomposition

-

Conditions : Temperatures >200°C (e.g., pyrolysis or combustion).

-

Products :

-

Chlorinated aromatic hydrocarbons (e.g., 2,3-dichlorobenzene derivatives)

-

CO<sub>2</sub>, methyl chloride, and trace amines

-

-

Mechanism :

Radical-mediated cleavage of the carbamate linkage, followed by recombination of dichlorophenyl radicals.

Table 2: Thermal Stability Data

| Decomposition Threshold | Major Products | Hazardous Byproducts |

|---|---|---|

| 200°C | 2,3-Dichlorobenzene, CO<sub>2</sub> | Methyl chloride, NH<sub>3</sub> |

Ester Exchange Reactions

The methyl ester group undergoes nucleophilic substitution with alcohols or amines:

Transesterification

-

Conditions : Catalytic acid/base (e.g., H<sub>2</sub>SO<sub>4</sub>, NaOCH<sub>3</sub>) in excess alcohol.

-

Products :

-

New carbamate esters (e.g., ethyl or benzyl analogs)

-

Methanol as a byproduct

-

-

Example :

Reaction with ethanol yields carbamic acid, (2,3-dichlorophenyl)-, ethyl ester .

Aminolysis

-

Conditions : Primary/secondary amines (e.g., methylamine, aniline) in aprotic solvents.

-

Products :

-

Substituted urea derivatives

-

Methanol release

-

-

Mechanism :

Stability Under Ambient Conditions

-

Solvent Effects : Stable in non-polar solvents (e.g., toluene, hexane) but hydrolyzes rapidly in polar protic solvents (e.g., water, methanol) .

-

pH Sensitivity :

-

Electron-Withdrawing Effects : The 2,3-dichlorophenyl group increases electrophilicity of the carbamate carbon, accelerating hydrolysis compared to non-halogenated analogs .

Reactivity with Organometallic Reagents

Scientific Research Applications

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound belonging to the carbamate class, featuring a methyl ester group attached to a carbamic acid moiety linked to a 2,3-dichlorophenyl group. It has a molecular formula of and a molecular weight of approximately 233.08 g/mol. While carbamic acids are generally unstable, their corresponding esters, such as methyl ester, exhibit greater stability and are widely used in various applications.

Scientific Research Applications

Biological Activities

- Carbamic acid derivatives can act as insecticides by inhibiting acetylcholinesterase, an enzyme crucial for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, causing paralysis and death in the insects.

- Some carbamate esters have shown promise as therapeutic agents in pharmacology.

- Carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl esters exhibit anticonvulsant activity and are potentially useful in treating central nervous system disorders, including anxiety, depression, convulsion, epilepsy, migraines, bipolar disorder, drug abuse, smoking, ADHD, obesity, sleep disorders, neuropathic pain, strokes, cognitive impairment, neurodegeneration, strokes, and muscle spasms .

Synthesis

- This compound can be synthesized through different methods, including reactions with reactive intermediates.

- A method for preparing carbamic acid (R)-1-aryl-2-tetrazolyl-ethyl ester involves the asymmetric reduction of an arylketone .

Industrial Applications

- Carbamic acid esters can be used in insecticidal compositions .

- These esters may be mixed with diluents and other compounds like 0:0-diethyl 0-p-nitrophenyl thiophosphate in insecticidal applications .

Safety and Toxicity

- Research indicates varying toxicity levels of carbamic acid derivatives, with some exhibiting low toxicity in certain organisms, while others pose significant risks depending on exposure levels and environmental conditions.

- In single-administration studies, high doses of methyl carbamate (8,000 mg/kg and 4,000 mg/kg) resulted in fatalities in rats and mice . No compound-related morphologic effects were observed in rats or mice that received 2,000 mg/kg .

- In 16-day studies, all rats dosed at 2,000 or 4,000 mg/kg died, and 3/5 male rats that received 1,000 mg/kg died .

- Six-month studies showed cytologic alterations and atypical proliferative changes in the liver of dosed rats, with neoplastic nodules observed in the liver of dosed male and female rats .

- Twelve-month studies revealed neoplastic nodules and hepatocellular carcinomas in the liver of dosed rats .

- Eighteen-month studies also showed hepatocellular carcinomas in dosed rats .

Mechanism of Action

The mechanism of action of carbamic acid, (2,3-dichlorophenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate compounds used as insecticides or pharmaceuticals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dichlorophenyl Carbamates

The position of chlorine substituents on the phenyl ring significantly influences chemical reactivity, biological activity, and physical properties. Key analogs include:

Key Observations:

Chlorine Position Effects :

- 2,3-Dichloro : Steric hindrance near the carbamate group may reduce enzymatic binding compared to 3,4-dichloro isomers.

- 3,4-Dichloro (Swep) : Enhanced herbicidal activity due to optimal spatial arrangement for target interaction .

- 3,5-Dichloro : Symmetrical substitution may improve thermal stability and solubility .

Backbone Differences :

Physicochemical Properties

- Solubility: Dichlorophenyl carbamates are generally lipophilic due to chlorine substituents.

- Stability : Carbamates are prone to hydrolysis under alkaline conditions. The 2,3-dichloro isomer’s stability is likely comparable to Swep but requires verification via experimental data.

Analytical Differentiation

- Chromatography : Reverse-phase HPLC with C18 columns and UV detection (250 nm) effectively separates carbamates based on chlorine substitution patterns. For example, Swep and its 2,3-dichloro analog would exhibit distinct retention times .

- Spectroscopy : NMR (¹H and ¹³C) can differentiate isomers via chemical shifts of aromatic protons and carbamate carbons .

Biological Activity

Carbamic acid, (2,3-dichlorophenyl)-, methyl ester, commonly referred to as methyl N-(2,3-dichlorophenyl)carbamate, is a compound that falls under the category of carbamates. These compounds are significant in both agricultural and pharmaceutical applications due to their biological activities. This article examines the biological activity of this specific carbamate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H7Cl2NO2

- Molecular Weight : 220.06 g/mol

- CAS Number : 15969-02-5

This compound features a dichlorophenyl group attached to a carbamate moiety, which influences its biological interactions and efficacy.

Carbamate compounds primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission. This mechanism is similar to that of organophosphate insecticides but is characterized by a reversible binding to AChE, which allows for a safer profile in terms of toxicity to mammals compared to organophosphates .

Antimicrobial Activity

Recent studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. For instance:

- In Vitro Studies : Methyl N-(2,3-dichlorophenyl)carbamate demonstrated notable antibacterial activity against various strains of bacteria, including Helicobacter pylori, with minimum inhibitory concentrations (MIC) reported as low as 8 µg/mL .

Anticancer Activity

Research has also explored the anticancer potential of carbamates:

- Cell Viability Studies : In vitro tests using human colon cancer cell lines showed that derivatives of methyl N-(2,3-dichlorophenyl)carbamate reduced cell viability significantly at concentrations as low as 0.01 µM .

Case Studies

- Insecticidal Properties : As a pesticide, methyl N-(2,3-dichlorophenyl)carbamate has been used effectively against various agricultural pests. Its mode of action involves disrupting the normal functioning of the nervous system in insects by inhibiting AChE activity .

- Therapeutic Applications : The reversible nature of AChE inhibition by carbamates like methyl N-(2,3-dichlorophenyl)carbamate has led to investigations into their use for treating conditions such as myasthenia gravis and other neuromuscular disorders .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.